molecular formula C20H23N3O4 B4112896 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B4112896
M. Wt: 369.4 g/mol
InChI Key: PRUYQXCUZNXBAG-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a member of the phenylacetamide class of compounds and is structurally similar to other drugs such as lidocaine and procainamide.

Mechanism of Action

MPAA acts as a sodium channel blocker, preventing the influx of sodium ions into cells. This action leads to a decrease in the excitability of nerve cells, resulting in a local anesthetic effect. MPAA has also been shown to have antiarrhythmic effects by blocking sodium channels in cardiac cells.
Biochemical and Physiological Effects:
MPAA has been shown to have a number of biochemical and physiological effects. In addition to its local anesthetic and antiarrhythmic effects, MPAA has been shown to have anti-inflammatory properties. MPAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

MPAA has a number of advantages for use in scientific research. It is a relatively simple compound to synthesize and has a high purity and yield. MPAA is also structurally similar to other drugs with known therapeutic applications, making it a promising candidate for drug development. However, there are limitations to the use of MPAA in lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on MPAA. One area of research could focus on its potential use as a cancer therapy. Another area of research could focus on developing new analogs of MPAA with improved pharmacological properties. Additionally, research could focus on the development of new formulations of MPAA for use in different therapeutic applications.
Conclusion:
In conclusion, MPAA is a promising compound for scientific research due to its potential therapeutic applications. Its mechanism of action as a sodium channel blocker makes it a candidate for use as a local anesthetic and antiarrhythmic agent. MPAA also has potential anti-inflammatory and anticancer properties. Further research is needed to fully understand the potential applications of MPAA and to develop new analogs with improved pharmacological properties.

Scientific Research Applications

MPAA has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a local anesthetic. MPAA has been shown to have a similar mechanism of action to lidocaine, a commonly used local anesthetic. MPAA has also been studied for its potential use as an antiarrhythmic agent due to its structural similarity to procainamide, a drug used to treat cardiac arrhythmias.

properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15-10-12-22(13-11-15)17-7-3-2-6-16(17)21-20(24)14-27-19-9-5-4-8-18(19)23(25)26/h2-9,15H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUYQXCUZNXBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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